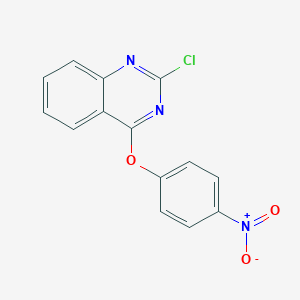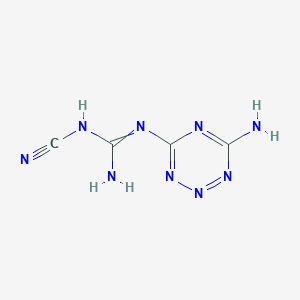![molecular formula C10H18O2 B14597590 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol CAS No. 60320-27-6](/img/structure/B14597590.png)
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol is an organic compound characterized by its unique structure, which includes an octadienyl group attached to an ethan-1-ol moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol typically involves the reaction of octa-1,3-diene with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various ether derivatives.
Applications De Recherche Scientifique
2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol: Similar structure but with an amino group instead of an ether linkage.
2-[(Octa-1,3-dien-1-yl)thio]ethan-1-ol: Contains a sulfur atom in place of the oxygen in the ether linkage.
Uniqueness: 2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
60320-27-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-octa-1,3-dienoxyethanol |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-12-10-8-11/h5-7,9,11H,2-4,8,10H2,1H3 |
Clé InChI |
DSLGGXPPWVYDDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)




![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)


![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
